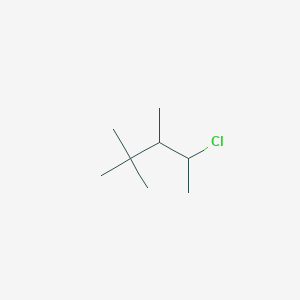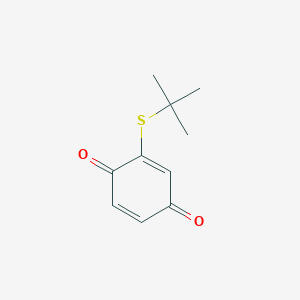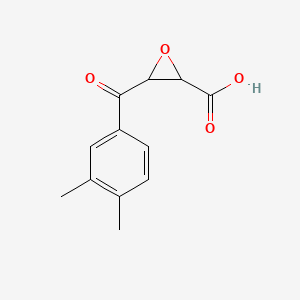
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features both an oxirane (epoxide) ring and a carboxylic acid functional group. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of 3,4-dimethylbenzoyl chloride with an appropriate epoxidizing agent, such as a peracid (e.g., m-chloroperbenzoic acid) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of oxirane compounds often involves the catalytic oxidation of alkenes. For instance, ethylene oxide, a simpler oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen
化学反应分析
Types of Reactions
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The compound can be reduced to form alcohols or other derivatives depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are often used as catalysts to facilitate the ring-opening of the oxirane.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: β-hydroxypropyl derivatives.
Esterification: Esters of this compound.
Reduction: Alcohols and other reduced derivatives.
科学研究应用
3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid involves the reactivity of its oxirane ring and carboxylic acid group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives . The carboxylic acid group can participate in acid-base reactions, esterification, and other transformations . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with other molecules through its functional groups .
相似化合物的比较
Similar Compounds
Ethylene Oxide: A simpler oxirane used in industrial applications.
Glycidic Acid: Another oxirane-carboxylic acid compound with similar reactivity.
3,4-Dimethylbenzoyl Chloride: A precursor in the synthesis of 3-(3,4-Dimethylbenzoyl)oxirane-2-carboxylic acid.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure and reactivity make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
112921-57-0 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-(3,4-dimethylbenzoyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-3-4-8(5-7(6)2)9(13)10-11(16-10)12(14)15/h3-5,10-11H,1-2H3,(H,14,15) |
InChI 键 |
TVWYHYGTIVNNOC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)C2C(O2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



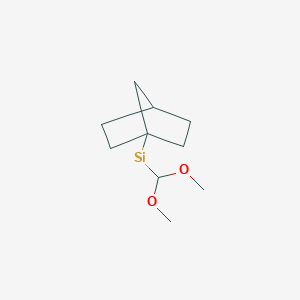
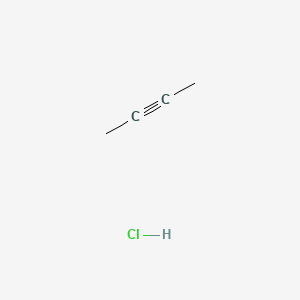
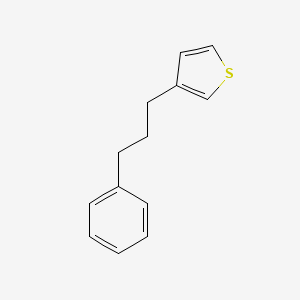
![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
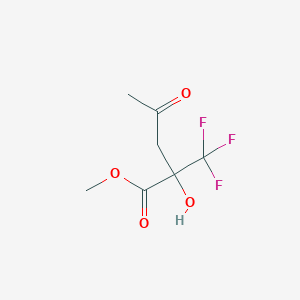
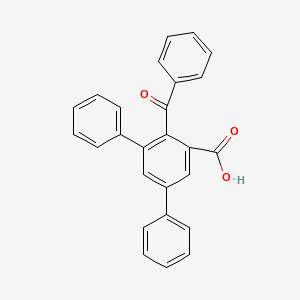
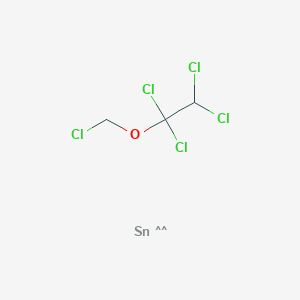
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
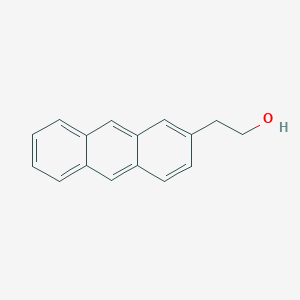
![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)
